2-[(2,6-Dimethoxyphenoxy)methyl]oxirane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethoxyphenoxy)methyl]oxirane typically involves the reaction of 2,6-dimethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to improve yield and purity. This can include the use of higher purity reagents, controlled reaction temperatures, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while substitution reactions can produce a wide range of substituted ethers and alcohols.
Scientific Research Applications
2-[(2,6-Dimethoxyphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.
Industry: The compound is used in the production of specialty polymers and resins, where its reactivity can be harnessed to create materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(2,6-Dimethoxyphenoxy)methyl]oxirane exerts its effects involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in both synthetic chemistry and biological applications to modify molecules and create new compounds.
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dimethoxyphenoxy)methyl]-2-methyloxirane: This compound has a similar structure but includes a methyl group on the oxirane ring.
2-Methoxyphenyl isocyanate: Although structurally different, this compound also features a methoxyphenyl group and is used in similar chemical reactions.
Uniqueness
2-[(2,6-Dimethoxyphenoxy)methyl]oxirane is unique due to its specific combination of a dimethoxyphenoxy group and an oxirane ring. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the modification of biomolecules.
Properties
IUPAC Name |
2-[(2,6-dimethoxyphenoxy)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-12-9-4-3-5-10(13-2)11(9)15-7-8-6-14-8/h3-5,8H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPYUQMUVPCWKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-29-0 | |
Record name | NSC20289 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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